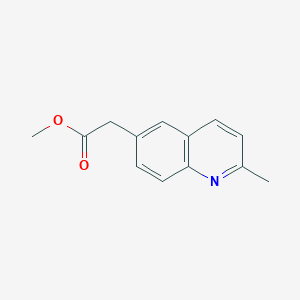

Methyl 2-(2-methylquinolin-6-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 2-(2-methylquinolin-6-yl)acetate |

InChI |

InChI=1S/C13H13NO2/c1-9-3-5-11-7-10(8-13(15)16-2)4-6-12(11)14-9/h3-7H,8H2,1-2H3 |

InChI Key |

ALSYULINLJZXTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)CC(=O)OC |

Origin of Product |

United States |

Academic Significance of the Quinoline Core Structure in Organic Chemistry

The quinoline (B57606) framework, a bicyclic heterocycle with the chemical formula C₉H₇N, is a privileged structure in medicinal chemistry and materials science. rsc.orgfiveable.menih.govnih.gov Its importance stems from its presence in numerous natural products, particularly alkaloids, and its role as a versatile building block in synthetic organic chemistry. rsc.orgnih.govnumberanalytics.com The fusion of a benzene (B151609) ring to a pyridine (B92270) ring at the 2- and 3-positions of the pyridine ring creates a unique electronic and steric environment, allowing for a wide range of chemical modifications. fiveable.menumberanalytics.com

The reactivity of the quinoline ring is a subject of extensive study. The nitrogen atom imparts a basic character to the molecule, allowing it to form salts with various acids. nih.gov The ring system can undergo electrophilic substitution reactions, typically at the 5- and 8-positions of the benzene ring, as well as nucleophilic substitution reactions, primarily at the 2- and 4-positions of the pyridine ring. numberanalytics.com This diverse reactivity enables chemists to introduce a variety of functional groups onto the quinoline scaffold, leading to the synthesis of a vast library of derivatives with distinct properties. nih.govbenthamdirect.com

Several classical and modern synthetic methods have been developed for the construction of the quinoline ring system. The Skraup synthesis, the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis are among the most well-known methods, each offering different routes to access substituted quinolines. vedantu.comnih.gov More contemporary approaches often utilize transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions to achieve higher efficiency and sustainability. nih.govbenthamdirect.comnih.gov

Chemical Derivatization and Analogue Design of Methyl 2 2 Methylquinolin 6 Yl Acetate

Rational Design of Quinoline (B57606) Analogues for Targeted Research

The quinoline core is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govnih.gov The rational design of analogues of Methyl 2-(2-methylquinolin-6-yl)acetate leverages this scaffold to create new chemical entities for specific research targets. rsc.org Design strategies often involve modifying the quinoline ring at various positions, introducing different functional groups, or forming hybrid molecules to enhance efficacy, selectivity, and safety profiles. rsc.orgrsc.org

A key aspect of rational design is the use of computational methods, such as pharmacophore modeling and molecular docking, to predict the interactions of designed analogues with biological targets. nih.gov For instance, a pharmacophoric model for GLI1 negative modulators identified key features like hydrogen bond acceptors (the quinoline nitrogen and an oxygen atom at C8), hydrophobic regions, and an aromatic ring feature, which can guide the design of new inhibitors. nih.gov By understanding the structure-activity relationships (SAR), researchers can make informed decisions about which modifications are most likely to lead to compounds with desired properties. nih.gov

Regioselective Functionalization of the Quinoline Ring

The ability to selectively introduce functional groups at specific positions on the quinoline ring is crucial for developing analogues of this compound. nih.govacs.org Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines, offering an atom- and step-economical approach. nih.govmdpi.com

Modification at the 2-Position (e.g., Methyl Substituent)

The methyl group at the 2-position of the quinoline ring is a key site for modification. The presence of this methyl group can influence the optical and photoisomerization properties of related azo-polymers. researchgate.net Nucleophilic attack preferentially occurs at the 2- and 4-positions of the quinoline ring due to the electron-deficient nature of the heterocycle. quora.com However, the 2-position is often favored, a preference that can be influenced by the reaction conditions and the nature of the attacking nucleophile. quora.com

Various strategies have been developed for the functionalization of the 2-methyl group. For example, a metal-free tandem cyclization strategy allows for the synthesis of quinoline derivatives from 2-methylquinolines and 2-styrylanilines, demonstrating good functional group tolerance. nih.govacs.org Oxidation of the 2-methyl group to a carboxylic acid can also be achieved, though it requires careful selection of reagents to avoid oxidation of the quinoline ring itself. youtube.com Furthermore, placing a methyl group near the sp2 nitrogen of the heterocycle has been shown to have a detrimental effect on the yield of hydrogenation reactions. acs.org

Substituent Effects at the 6-Position

The 6-position of the quinoline ring, where the acetate (B1210297) group is attached in the parent compound, is another important site for modification. The electronic properties of substituents at this position can significantly influence the reactivity and properties of the molecule. For instance, in the synthesis of iodo-quinoline derivatives, the electronic effects of substituents on the starting aldehydes were found to be a main factor influencing the reaction pathways. nih.gov

Studies on the growth-regulatory activity of 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives have shown that the presence of alkoxy groups at the 6-position can reduce the activity of the compounds. medicine.dp.ua This highlights the importance of considering the electronic and steric effects of substituents at this position when designing new analogues. The nature and position of substituents on both the indole (B1671886) and quinoline rings in indolylquinolines have been found to play a significant role in their biological activity. acs.org

Introduction of Diverse Heterocyclic and Aromatic Moieties

Creating hybrid molecules by introducing other heterocyclic and aromatic moieties to the quinoline scaffold is a common strategy to enhance biological activity and explore new chemical space. nih.govthesciencein.org This approach can lead to compounds with dual-target mechanisms of action. nih.gov For example, quinoline-based hybrids have been synthesized by combining the quinoline unit with other heterocyclic systems, with the goal of overcoming drug-resistance and creating more potent molecules. thesciencein.org

The synthesis of 4-indolylquinoline bis-heterocycles from enone-tethered imines and indoles is one such example. acs.org Similarly, the introduction of thiazole (B1198619) and other heterocycles has been explored. mdpi.com These hybrid structures often exhibit interesting biological properties, and their synthesis can be achieved through various methods, including multi-component reactions and transition metal-catalyzed cross-coupling reactions. nih.gov

Side Chain Modifications and Homologation

Modification of the methyl acetate side chain at the 6-position offers another avenue for creating diverse analogues. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing opportunities to introduce a wide range of functional groups and modulate the physicochemical properties of the molecule. nih.gov

Homologation, the process of extending a carbon chain, can also be applied to the side chain. For example, aryl ketones can be homologated to long-chain ketones and aldehydes via C-C bond cleavage. nih.gov While specific examples for this compound are not detailed in the provided results, the general principles of side chain modification and homologation are well-established in organic synthesis and can be applied to this compound. acs.orgnih.gov For instance, a one-carbon homologation of unstrained aryl ketones has been reported, and similar strategies could potentially be adapted. nih.gov

Click Chemistry and Cycloaddition for Molecular Hybridization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for creating molecular hybrids. beilstein-journals.orgorganic-chemistry.org This reaction can be used to link a quinoline moiety to other molecular fragments through a stable triazole linker. beilstein-journals.orginnovareacademics.in Both conventional and mechanochemical methods have been successfully employed for the CuAAC reaction of quinoline derivatives, with mechanochemistry often providing significantly higher yields. beilstein-journals.org

Cycloaddition reactions, such as the [4+2] cycloaddition, are also powerful tools for constructing complex quinoline-based structures. acs.orgcombichemistry.comtandfonline.com These reactions can be used to build fused ring systems and introduce new stereocenters. tandfonline.com Photochemical dearomative cycloadditions of quinolines with alkenes have also been developed, providing access to structurally unique and complex polycyclic molecules. nih.govresearchgate.net These methods allow for the rapid generation of molecular complexity and the creation of novel scaffolds for further derivatization. nih.gov

Interactive Data Table: Examples of Derivatization Strategies

Advanced Spectroscopic and Structural Characterization of Methyl 2 2 Methylquinolin 6 Yl Acetate and Analogues

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For Methyl 2-(2-methylquinolin-6-yl)acetate (C₁₃H₁₃NO₂), the expected exact mass is 215.0946 g/mol . Upon ionization, the molecule would produce a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the parent ion. Cleavage at the benzylic position (the bond between the quinoline (B57606) ring and the acetate (B1210297) group) is also a probable fragmentation pathway.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is essential for confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For analogous compounds like 2-methyl-3,4-diphenylquinoline , HRMS has been used to confirm the calculated molecular formula by matching the experimental mass to the theoretical mass with high precision.

Interactive Data Table: HRMS Data for a Quinolone Analogue

| Compound Name | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 2-Methyl-3,4-diphenylquinoline | [M+H]⁺ | 296.1434 | 296.1435 |

Vibrational Spectroscopy (IR, FT-IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ester group, C=C and C=N stretching vibrations from the aromatic quinoline ring (around 1500-1600 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic (methyl and methylene) groups. In studies of related 2-methyl-2-quinolin-2-yl-propiophenones , the carbonyl stretching frequency (νC=O) was observed between 1668-1675 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretch | 1750 - 1735 |

| Aromatic C=C/C=N | Stretch | 1600 - 1450 |

| Ester C-O | Stretch | 1300 - 1000 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The quinoline ring is a chromophore that absorbs UV light, and its absorption spectrum is sensitive to substitution. The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the ester group may cause a slight shift in the absorption maxima compared to the parent quinoline. For instance, 2-methyl-2-quinolin-2-yl-propiophenones dissolved in chloroform (B151607) exhibit UV-Vis absorption maxima. Another study on a fluorescent quinoline derivative noted that the solvent could influence the absorption properties.

X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) offers the most precise data regarding a molecule's geometry. For quinoline derivatives, the quinoline ring system itself is typically found to be nearly planar. For instance, in the structure of methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate, the quinoline ring system is essentially planar, with a maximum deviation of only 0.007 (2) Å. nih.gov Similarly, in other related structures, such as 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, the quinoline moiety is almost coplanar with the attached phenyl group. researchgate.net

The crystallographic parameters for several analogous quinoline and acetate-containing compounds have been determined, providing a reference for the anticipated crystal system and unit cell dimensions.

Table 1: Crystallographic Data for Selected Analogous Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate | C₁₀H₉NO₅S | Monoclinic | P2₁/n | 8.9418 (4) | 12.7595 (6) | 10.3145 (5) | 107.300 (1) | nih.gov |

| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | C₂₃H₂₂N₂ | Monoclinic | P2₁/n | 20.795 (8) | 7.484 (2) | 10.787 (2) | 93.96 (2) | researchgate.net |

Note: Full unit cell parameters for all compounds were not available in the cited sources.

These examples consistently show a monoclinic crystal system, which could be a likely arrangement for this compound as well. The precise bond lengths and angles within the quinoline ring and the acetate group would be expected to fall within normal ranges for similar organic compounds. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal structure. In the absence of strong hydrogen bond donors like -OH or -NH₂ in this compound, weaker C-H···O and C-H···N hydrogen bonds, along with π-π stacking, are expected to play a dominant role in the crystal packing.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are a common feature in the crystal structures of related esters and quinolines. For example, in the crystal of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, corrugated layers of molecules are formed through C-H···O hydrogen bonds. nih.gov Similarly, the crystal structure of methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate is stabilized by intermolecular C-H···O interactions. nih.gov For this compound, the carbonyl oxygen of the acetate group is a prime acceptor for such hydrogen bonds, likely involving hydrogen atoms from the methyl group or the quinoline ring of neighboring molecules.

Other Interactions: In addition to hydrogen bonding and π-π stacking, other weak interactions such as C-H···π interactions are also possible. In these interactions, a C-H bond acts as a donor to the π-system of a nearby quinoline ring. The packing of methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate is influenced by C-H···π interactions. nih.gov Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, often reveals that H···H, H···C/C···H, and H···O/O···H contacts make the most significant contributions to the crystal packing in related molecules. nih.govnih.gov

Table 2: Common Intermolecular Interactions in Analogous Quinoline Derivatives

| Interaction Type | Description | Example Compound(s) | Ref. |

|---|---|---|---|

| C-H···O Hydrogen Bonds | A weak hydrogen bond between a carbon-bound hydrogen and a carbonyl or ether oxygen. | 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Fluoroquinolone derivative, Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | iucr.orgnih.gov |

| C-H···π Interactions | An interaction where a C-H bond points towards the face of a π-system. | Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate | nih.gov |

Mechanistic Biological Activity and Target Identification for Methyl 2 2 Methylquinolin 6 Yl Acetate Analogs

Antimicrobial Activity and Mechanistic Elucidation

Quinoline (B57606) derivatives have demonstrated notable antimicrobial properties. nih.gov The core structure is a versatile scaffold for the synthesis of new agents to combat bacterial and fungal pathogens. nih.govekb.eg Studies show that certain synthesized quinoline derivatives exhibit promising activity when compared to standard antimicrobial drugs. nih.gov For instance, novel 6-(quinolin-2-ylthio) pyridine (B92270) derivatives have shown significant potential. nih.gov Similarly, new methyl-quinoxaline derivatives, which are structurally related, are reported to be more active against gram-positive bacteria and Candida albicans. nih.gov

A series of methyl 2‐(2‐(2‐arylquinazolin‐4‐yl)oxy) acetylamino alkanoates, which are analogs, were synthesized and evaluated for their antimicrobial activity. researchgate.net The results indicated that the antimicrobial efficacy is influenced by the specific chemical substitutions on the core structure. researchgate.net

| Compound Code | Escherichia coli | Staphylococcus aureus | Candida albicans |

|---|---|---|---|

| 4b | 0.7 | -ve | 0.8 |

| 5a | 0.9 | -ve | -ve |

| 5b | -ve | -ve | 0.8 |

| 6a | 1.7 | 2.0 | 1.8 |

Data sourced from a study on methyl 2‐(2‐(2‐arylquinazolin‐4‐yl)oxy) acetylamino alkanoates. researchgate.net '-ve' indicates no significant activity observed.

A critical target in bacterial cells is the FtsZ protein, which is essential for cell division. The search for novel antibacterial agents has led to the identification of compounds that perturb the dynamics of the Z-ring, a structure formed by FtsZ polymerization. mdpi.com One study identified an enol compound that hinders the bacterial cell division process by inhibiting FtsZ polymerization and inducing its aggregation. mdpi.com Using light scattering assays, researchers demonstrated that the compound reduced the extent of FtsZ polymerization in a concentration-dependent manner. mdpi.com Further imaging through transmission electron microscopy (TEM) and atomic force microscopy (AFM) confirmed that the compound causes FtsZ filaments to form large aggregates, thereby disrupting their normal function. mdpi.com This mechanism was observed in FtsZ from both S. pneumoniae and B. subtilis, suggesting potential for broad-spectrum activity against Gram-positive bacteria. mdpi.com

The DNA adduct O(6)-methylguanine (O(6)MeG), which can be induced by certain chemical agents, is a lesion that is highly mutagenic and genotoxic. nih.gov The cellular processing of this adduct can lead to DNA double-strand breaks, which are formed at high levels in the second S/G2-phase of the cell cycle. nih.gov This damage triggers a cellular response involving ATR and Chk1 phosphorylation, leading to a G2/M cell cycle arrest and ultimately apoptosis. nih.gov This mechanism, where a compound or its metabolite leads to DNA damage that cannot be properly repaired by the microbe, represents a potential pathway for antimicrobial action, ultimately leading to cell death.

Investigations in Anticancer Research

The quinoline scaffold is a promising structural base for the development of new anticancer agents. researchgate.net Derivatives of this structure have shown potent cytotoxic activities against various tumor cell lines. nih.govresearchgate.net

| Compound Code | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

|---|---|---|

| 4d | 9.30 | 10.32 |

| 4f | 6.39 | 7.14 |

| 4g | 8.15 | 9.41 |

Data sourced from a study on the antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives. nih.gov

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) and halt the uncontrolled proliferation of cancer cells. Certain 4-phenylquinolin-2(1H)-one analogs have been identified as potent inducers of apoptosis. researchgate.net For example, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) displayed significant cytotoxicity against several tumor cell lines at sub-micromolar concentrations. researchgate.net Analysis using fluorescence-activated cell sorting (FACS) showed that this compound induced cell cycle arrest in the G2/M phase, which was followed by apoptosis in HL-60 and H460 cancer cells. researchgate.net The induction of apoptosis was further confirmed by observing caspase-3 activation, a key executioner enzyme in the apoptotic pathway. researchgate.net

A major challenge in curing HIV-1 infection is the virus's ability to remain dormant in a latent reservoir within resting CD4+ T cells. eurekalert.org The "shock and kill" strategy aims to reactivate this latent virus, making it visible to the immune system and antiviral drugs. nih.govmdpi.com Latency Reversing Agents (LRAs) are crucial for this approach. nih.govstanford.edu

Research has focused on developing small-molecule LRAs that can effectively and safely reactivate the latent provirus. stanford.edu One approach involves targeting the epigenetic mechanisms that silence HIV gene expression. nih.gov Histone deacetylase inhibitors (HDACis), for instance, can counter the repressive epigenetic factors at the viral promoter. nih.gov However, early LRAs were often limited by high toxicity or low effectiveness. stanford.edu

More recent strategies have sought more specific targets. One novel class of LRAs targets the BAF (mammalian SWI/SNF) chromatin remodeling complex. stanford.edu This complex is involved in establishing and maintaining viral latency by positioning nucleosomes in a way that represses HIV-1 transcription. stanford.edu By targeting a BAF-specific subunit, ARID1A, newly developed compounds can relieve this transcriptional repression and reverse latency without causing broad T-cell activation or toxicity. stanford.edu Another approach has focused on activating the non-canonical NF-kB pathway, which can drive the virus out of latency with potentially less toxicity than activating the canonical pathway. eurekalert.org A compound known as AZD5582 has been shown to activate latently infected CD4+ T cells in both mouse and macaque models with minimal toxicity, marking a significant step forward in developing curative therapies. eurekalert.org

Enzyme Inhibition and Modulation Studies

The biological activity of quinoline analogs often stems from their ability to inhibit or modulate specific enzymes. Molecular docking studies have been employed to understand how these compounds bind to and inhibit their targets. nih.gov

For example, certain 6-(quinolin-2-ylthio) pyridine derivatives have been investigated as inhibitors of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov Molecular docking simulations of a particularly active compound, 4f, showed a good binding affinity toward both JAK2 and STAT3 proteins. nih.gov This computational finding was supported by experimental evidence from RT-PCR analysis, which demonstrated that the compound downregulated the mRNA expression of JAK2 and STAT3 genes in MCF-7 breast cancer cells. nih.gov This suggests that the anticancer activity of these specific quinoline derivatives may be mediated through their multi-targeted inhibition of the JAK2/STAT3 signaling pathway. nih.gov

Calreticulin Transacetylase (CRTAase) Mediated Processes

Current research has not established a direct mechanistic link between methyl 2-(2-methylquinolin-6-yl)acetate analogs and the activity of Calreticulin Transacetylase (CRTAase). While the broader quinoline class of compounds has been investigated for various biological activities, specific data on the modulation of CRTAase-mediated processes by this particular methyl acetate (B1210297) derivative is not available in the reviewed literature. Further investigation is required to determine if any such relationship exists.

Cyclooxygenase-1 (Cox-1) Inhibition and Related Pathways

Analogs of this compound have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. While comprehensive data on a wide range of analogs is limited, the foundational quinoline scaffold is known to be a source of anti-inflammatory agents. The specific inhibitory activity against Cox-1 by this compound itself is not extensively documented in publicly accessible research. The focus of many studies on quinoline derivatives often shifts towards selectivity for the Cox-2 isozyme to minimize gastrointestinal side effects associated with Cox-1 inhibition.

Quinone Oxidoreductase (NQO2) Inhibition

The quinoline scaffold is a recognized feature in various inhibitors of NAD(P)H:quinone oxidoreductase 2 (NQO2), a cytosolic enzyme implicated in cellular protection against oxidative stress. While direct inhibitory data for this compound is not specified, related quinoline derivatives have been shown to interact with NQO2. The inhibitory potential is often influenced by the substitution pattern on the quinoline ring. For instance, the presence and position of methyl and acetate groups could significantly alter the binding affinity for the enzyme's active site.

Sphingosine Kinase (SphK) Isozyme Selective Inhibition

There is currently no direct evidence in the scientific literature to suggest that this compound or its close analogs are selective inhibitors of Sphingosine Kinase (SphK) isozymes. Research on SphK inhibitors has explored a wide variety of chemical scaffolds, but the 2-methylquinolin-6-yl acetate structure has not been highlighted as a significant lead in this area.

Protease and Other Enzymatic Target Inhibition

The broader class of quinoline derivatives has been explored for inhibitory activity against various proteases and other enzymes. However, specific studies detailing the interaction of this compound with specific proteases are not prominent in the available literature. The diverse nature of protease active sites means that specific structural features are required for potent and selective inhibition, and it is not yet determined if this particular compound possesses them.

Receptor Binding and Signaling Pathway Modulation

The interaction of these compounds with cell surface receptors is another critical aspect of their biological activity profile.

Adenosine (B11128) Receptor Subtype Specific Antagonism

While a variety of heterocyclic compounds, including quinoline derivatives, have been investigated as antagonists for adenosine receptors, specific data on the binding affinity and functional antagonism of this compound for any of the adenosine receptor subtypes (A1, A2A, A2B, A3) is not available in the reviewed scientific literature. The development of selective adenosine receptor antagonists is an active area of research, but this specific compound has not been identified as a lead candidate.

Melanin Concentrating Hormone Receptor Antagonism

Analogs of this compound featuring a quinoline core have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a significant role in regulating energy homeostasis, food intake, and body weight. mdpi.comnih.gov The neuropeptide Melanin-Concentrating Hormone (MCH) is the endogenous ligand for this receptor, and its activation stimulates food intake. mdpi.comnih.gov Consequently, the development of small molecule MCHR1 antagonists is a key strategy in the research of anti-obesity therapeutics.

Research into the structure-activity relationships (SAR) of quinoline-based MCHR1 antagonists has revealed critical structural features for potent and selective inhibition. It was discovered that replacing the dihydronaphthalene core of earlier antagonists with a quinoline scaffold led to derivatives with high binding affinity for MCHR1. acs.orgnih.gov Specifically, 3-(aminomethyl)quinoline derivatives demonstrated high affinity for MCHR1. acs.orgnih.gov

Further optimization of the quinoline scaffold showed that substitutions at specific positions are crucial for activity. For instance, an 8-methylquinoline (B175542) derivative exhibited particularly high binding affinity and potent in vitro antagonistic activity for MCHR1. acs.org This class of 8-methylquinoline antagonists has been shown to act as negative allosteric modulators with slow dissociation kinetics from the receptor, a desirable characteristic for drug candidates. nih.gov The binding of these antagonists is stabilized within a hydrophobic pocket of the receptor, with the quinoline ring playing a central role in the interaction. nih.gov

| Compound | Description | MCHR1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 1 | Dihydronaphthalene-based precursor | 1.9 | acs.orgnih.gov |

| Compound 5v | 8-Methylquinoline derivative | 0.54 (binding), 2.8 (functional) | acs.orgnih.gov |

| MQ1 | 8-Methylquinoline scaffold example | 0.39 (binding, after 120 min pre-incubation) | nih.gov |

Activin Receptor-like Kinase (ALK) Inhibition

Analogs of this compound containing quinoline and quinazolinone scaffolds have been investigated as inhibitors of Activin Receptor-like Kinase (ALK), particularly ALK2. ALKs are a family of serine/threonine kinase receptors that belong to the transforming growth factor-beta (TGF-β) superfamily and are crucial in signaling pathways that control cell proliferation, differentiation, and apoptosis. nih.gov ALK2, also known as ACVR1, is a key receptor in the bone morphogenetic protein (BMP) signaling pathway. nih.gov Dysregulation of ALK2 signaling is implicated in certain cancers and rare genetic diseases. nih.gov

Structure-activity relationship (SAR) studies have shown that the quinoline group of these inhibitors typically occupies a central pocket in the ALK2 kinase domain. nih.gov The nitrogen atom of the quinoline can form a water-bridged hydrogen bond to the key catalytic residue Lys235, anchoring the molecule in the active site. nih.gov Interestingly, crystallographic data has revealed that quinazolinone-containing fragments can flip between two distinct binding modes within the ALK2 active site, and specific chemical modifications can trigger this flip. nih.gov

The selectivity of these inhibitors can vary. While some quinazolinone-based compounds show excellent selectivity for ALK2, others may also inhibit highly homologous ALKs such as ALK1, ALK4, ALK5, and ALK6. nih.gov Further research has identified other related heterocyclic structures, such as indolo[2,3-b]quinoline-11-one, as important scaffolds for developing highly active ALK inhibitors. nih.gov

| Compound | Description | ALK2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| LDN-193189 | Reported ALK2 inhibitor with a quinoline-like core | 5 | nih.gov |

| Compound 16 | Quinazolinone-based inhibitor (Normal binder) | 100 | nih.gov |

| Compound 21 | Quinazolinone-based inhibitor (Flipped binder) | 250 | nih.gov |

Anthelmintic Activity Mechanisms

The quinoline scaffold, a core component of this compound analogs, is found in numerous compounds with a broad spectrum of antiparasitic activities, including anthelmintic effects. nih.gov The precise mechanisms of action for many anthelmintics are not fully elucidated but generally involve interference with the parasite's cellular integrity, neuromuscular coordination, or energy metabolism, leading to paralysis, starvation, and expulsion from the host. msdvetmanual.com

For quinoline-based compounds, the most well-studied mechanism of antiparasitic action comes from research on antimalarial agents like chloroquine. This provides a strong model for their potential anthelmintic activity, particularly against parasites that ingest blood or host tissues. In the case of malaria, the parasite digests hemoglobin within an acidic food vacuole, releasing large quantities of toxic heme. huji.ac.ilnih.gov The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. huji.ac.il Chloroquine, a dibasic quinoline, accumulates at high concentrations in the parasite's acidic food vacuole and is thought to act by binding to heme, preventing its polymerization into hemozoin. nih.govnih.gov The resulting buildup of free, toxic heme disrupts membrane function and leads to oxidative damage, ultimately causing parasite death. huji.ac.ilnih.gov

It is hypothesized that a similar mechanism may be at play in the anthelmintic activity of certain quinoline analogs against helminths. By disrupting a critical detoxification pathway, these compounds could induce lethal toxicity within the parasite. Research has demonstrated that specific quinoline derivatives, such as a series of 2-arylimidazo[4,5-f]quinolin-9-ols, possess significant anthelmintic activity against tapeworms like Hymenolepis nana in mice. nih.gov The most active of these was the 2-(2-furyl) analogue, highlighting that specific substitutions on the fused ring system are key to its biological effect. nih.gov

| Compound Class | Description | Observed Activity | Reference |

|---|---|---|---|

| Imidazo[4,5-f]quinolin-9-ols | A series of 2-aryl substituted analogs | Significant activity against the mouse tapeworm Hymenolepis nana. | nih.gov |

| 2-(2-Furyl)imidazo[4,5-f]quinolin-9-ol | The most active analog in its series | Potent anthelmintic activity reported. | nih.gov |

| General Quinoline Derivatives | Various newer synthetic quinolines | Demonstrated anthelmintic activity in screening assays. | researchgate.net |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of Quinoline Derivatives

Influence of Substituent Nature and Position on Bioactivity Profiles

The biological activity of quinoline (B57606) derivatives is not inherent to the core structure alone but is profoundly modulated by the type, position, and electronic nature of its substituents. rsc.orgresearchgate.net The potential activity of these compounds is directly associated with the substituent effect on the ring. rsc.org For the target molecule, Methyl 2-(2-methylquinolin-6-yl)acetate, two key substituents dictate its potential bioactivity: the methyl group at the C-2 position and the methyl acetate (B1210297) group at the C-6 position.

The 2-Methyl Substituent: The presence of a methyl group at the C-2 position, creating a quinaldine (B1664567) moiety, is a common feature in many bioactive molecules. wikipedia.orgchemimpex.com 2-Methylquinoline (B7769805) and its derivatives have demonstrated significant biological activities and are used as building blocks in the synthesis of dyes and pharmaceuticals, including antimalarial drugs. rsc.orgwikipedia.org Studies on various 2-arylquinoline derivatives have shown compelling and selective anticancer properties. rsc.org The synthesis of 2-methylquinolines can be achieved through various methods, including the Doebner-von Miller reaction, highlighting their importance as synthetic intermediates. rsc.org

The 6-Position Substituent: The C-6 position on the quinoline ring is a critical site for substitution, often influencing the compound's potency and mechanism of action. Research on a series of quinoline Reissert derivatives for HIV-1 reverse transcriptase inhibitory activity suggested that the activity increases with the presence of electron-withdrawing substituents at the 6-position. researchgate.net The methyl 2-acetate (B119210) group [-CH₂C(=O)OCH₃] attached at this position in the target molecule contains an ester functionality, which is generally considered electron-withdrawing. This suggests that the substituent at C-6 could play a significant role in the compound's electronic properties and, consequently, its interaction with biological targets. Other computational and in vitro studies on 6-substituted quinoline carboxylic acids have explored their potential as DNA Gyrase inhibitors. researchgate.net

The interplay between these two substituents—the 2-methyl group and the 6-methyl acetate group—would ultimately define the specific bioactivity profile of this compound.

Table 1: Examples of Substituent Effects on the Bioactivity of Quinoline Derivatives

| Quinoline Derivative Class | Substituent(s) and Position(s) | Observed Bioactivity | Reference(s) |

| 4-Aminoquinolines | 7-Chloro | Essential for antimalarial activity (e.g., Chloroquine) | nih.gov |

| 2-Arylquinolines | C-6 substituted 2-phenyl | Selective cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cells | rsc.org |

| Quinolone/Quinoline Hybrids | 6-Quinoline attached to azithromycin | Active against susceptible and efflux-resistant pathogens | nih.gov |

| Quinoline-2-one derivatives | 6-Nitro | Intermediate for synthesizing compounds with antibacterial and anti-inflammatory activity | researchgate.net |

| Reissert Derivatives | Electron-withdrawing group at C-6 | Increased HIV-1 Reverse Transcriptase inhibitory activity | researchgate.net |

This table presents data for various quinoline derivatives to illustrate the general principles of substituent effects and is not specific to this compound.

Stereochemical Considerations in Biological Activity

Stereochemistry is a critical factor in pharmacology, as the three-dimensional arrangement of a molecule can dramatically affect its interaction with chiral biological targets like enzymes and receptors. In the realm of quinoline derivatives, chirality can play a pivotal role in determining biological activity. nih.gov

While this compound itself is not chiral, the principles of stereochemistry are highly relevant to its class of compounds. For instance, a study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives revealed that the pure enantiomers of certain compounds had different levels of antiproliferative activity against various cancer cell lines. The (R)-enantiomer of one such compound was found to be particularly active, affecting the cell cycle, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in ovarian carcinoma cells. nih.gov This demonstrates that a specific spatial orientation can be essential for a precise fit with a biological target, leading to a more potent effect.

Therefore, while the target compound is achiral, any future modifications, such as hydrogenation of the quinoline ring or substitution on the acetate side chain, could introduce chiral centers. In such cases, the separation and individual testing of the resulting enantiomers would be crucial for evaluating their pharmacological properties, as one isomer may be significantly more active or possess a different biological profile than the other. nih.gov

Table 2: Enantiomer-Specific Activity in a Chiral Tetrahydroquinoline Derivative

| Compound Enantiomer | Target Cell Line | IC₅₀ (µM) | Biological Effect | Reference(s) |

| (R)-5a | A2780 (Ovarian Carcinoma) | 12.5 ± 1.1 | Cell cycle arrest, mitochondrial depolarization, ROS production | nih.gov |

| (S)-5a | A2780 (Ovarian Carcinoma) | 20.2 ± 1.5 | Less potent antiproliferative activity | nih.gov |

This table illustrates the importance of stereochemistry using data from a related chiral 2-methyl-tetrahydroquinoline derivative, as direct stereochemical data for this compound is not available.

Rationalization of Binding Affinity and Selectivity through Structural Features

The therapeutic efficacy of a drug is often dependent on its binding affinity and selectivity towards a specific biological target. For quinoline derivatives, these properties are governed by the molecule's structural features, which facilitate non-covalent interactions within the binding pocket of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces.

Molecular docking studies on various quinoline derivatives have provided insights into how they achieve their biological effects. For example, a study on 2H-thiopyrano[2,3-b]quinoline derivatives as potential anticancer agents identified key amino acid residues involved in binding, such as ILE, LYS, PHE, and TRP. nih.gov The binding affinity, often expressed as a negative value in kcal/mol, indicates the stability of the ligand-protein complex. Different substitutions on the quinoline ring can either enhance or diminish this affinity by altering the electronic and steric profile of the molecule.

For this compound, the structural components would contribute to its binding profile as follows:

The Quinoline Ring: The aromatic, bicyclic system provides a scaffold for hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target's binding site.

The Nitrogen Atom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

The Methyl 2-Acetate Group: The ester carbonyl oxygen in the acetate group at the C-6 position can act as a potent hydrogen bond acceptor, potentially forming crucial interactions that anchor the molecule in the binding pocket.

Table 3: Examples of Binding Affinities for Various Quinoline Derivatives

| Quinoline Derivative | Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference(s) |

| Thiopyrano[2,3-b]quinoline | CB1a Protein | -5.3 to -6.1 | ILE-8, LYS-7, PHE-15, TRP-12 | nih.gov |

| Quinoxaline-based Derivatives | DNA Gyrase | -8.18 to -8.88 | Not specified | researchgate.net |

This table provides examples of binding affinities from related heterocyclic systems to illustrate the concept. Data for this compound is not currently available.

Correlation of Quantum Chemical Parameters with Biological Outcomes

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have become invaluable tools in medicinal chemistry for predicting the properties and activities of novel compounds. physchemres.orgnih.gov These computational methods can determine a molecule's electronic structure and derive various parameters that correlate with its biological function. bohrium.comnist.gov

Key quantum chemical parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a better electron donor.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a better electron acceptor.

Energy Gap (ΔE = E_LUMO - E_HOMO): This gap is an indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. researchgate.net

Dipole Moment (μ): Measures the polarity of the molecule, which can influence its solubility and ability to cross biological membranes, as well as its binding interactions.

Studies on quinoline derivatives have successfully used these parameters to rationalize observed biological activities. For instance, an analysis of quinoline Reissert derivatives found that increased HIV-1 RT inhibitory activity correlated with a decrease in the energy of the LUMO, which was achieved by placing electron-withdrawing substituents at the C-6 position. researchgate.net This finding is particularly relevant to this compound, given its C-6 substitution. DFT calculations on other multi-substituted quinoline derivatives have been used to understand their fluorescence properties, which can be harnessed for applications like biological imaging. bohrium.com

By calculating these parameters for this compound, researchers could predict its reactivity, stability, and potential for various biological interactions before undertaking extensive laboratory synthesis and testing.

Table 4: Calculated Quantum Chemical Parameters for Selected Quinoline Derivatives

| Quinoline Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Correlated Property | Reference(s) |

| Quinoline-4-carboxamide (Compound 7a) | -5.8205 | -2.5609 | 3.2597 | Antitumor effectiveness | bohrium.com |

| Quinaldic Acid (QLDA) | -6.64 | -1.53 | 5.11 | Corrosion inhibition efficiency | nih.gov |

| 3-allyl-2-(Prop-2-yn-1-ylthio)Quinazolin-4(3H)-one (AYQ) | Not specified | Not specified | 4.999 | Corrosion inhibition efficiency | physchemres.org |

This table contains data for various quinoline and related quinazoline (B50416) derivatives to exemplify the application of quantum chemical calculations. Data is not specific to this compound.

Emerging Research Perspectives and Future Directions

Development of Next-Generation Synthetic Methodologies

The efficient and sustainable synthesis of quinoline (B57606) derivatives is a continuous area of research. Traditional methods like the Friedländer synthesis and the Doebner-von Miller reaction, while effective, often require harsh conditions. Future synthetic strategies for preparing Methyl 2-(2-methylquinolin-6-yl)acetate and its analogs are likely to focus on greener, more efficient, and versatile methodologies.

One promising avenue is the use of nanomaterial-based catalysis . For instance, the synthesis of 2-methyl-6-nitroquinoline (B57331) has been enhanced using silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), which can improve reaction yields and reduce reaction times. nih.gov This approach could be adapted for the synthesis of the 2-methylquinoline (B7769805) core of the target compound.

Another area of development is the use of novel catalytic systems . Metal-free synthesis, such as the iodine-catalyzed condensation of anilines with vinyl ethers, presents a mild and efficient method for constructing the 2-methylquinoline moiety. researchgate.net Furthermore, one-pot tandem reactions, like the zirconocene-catalyzed Michael addition–cyclization followed by iodine-mediated desulfurization, offer a streamlined approach to quinoline synthesis from simple precursors. nih.gov These advanced methods could provide more direct and environmentally friendly routes to this compound.

| Synthetic Approach | Key Features | Potential Application to Target Compound |

| Nanomaterial Catalysis | Enhanced reaction rates, improved yields, catalyst recyclability. | Synthesis of the 2-methylquinoline core. |

| Metal-Free Catalysis | Milder reaction conditions, reduced metal contamination. | Iodine-catalyzed formation of the 2-methylquinoline ring. |

| Tandem Reactions | Increased efficiency, reduced purification steps. | One-pot synthesis from acyclic precursors. |

Identification of Novel Biological Targets and Therapeutic Applications

The quinoline nucleus is associated with a wide array of biological activities, and derivatives of 2-methylquinoline are no exception. While the specific biological targets of this compound have yet to be fully elucidated, research on related compounds points to several promising therapeutic areas for exploration.

Derivatives of 2-substituted quinoline-6-carboxamides have been investigated as antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) , which is a potential target for the treatment of neuropathic pain. jst.go.jpnih.gov This suggests that this compound could be evaluated for its activity against neurological disorders.

In the realm of oncology, quinoline-based compounds are known to target multiple receptor tyrosine kinases (RTKs) , such as EGFR, VEGFR-2, and PDGFR-β, which are crucial for cancer cell proliferation and angiogenesis. nih.govnih.gov The structural similarity of this compound to known kinase inhibitors makes it a candidate for anticancer drug discovery. Furthermore, quinoline derivatives have been studied as inhibitors of multidrug resistance protein 2 (MRP2) , which could be a strategy to overcome resistance to chemotherapy. nih.gov

Quinoline derivatives have also shown potent activity as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) . nih.gov The 2-methylquinoline scaffold, in particular, has been identified as a key feature in compounds that can reactivate latent HIV-1, presenting a novel approach to eradicating the virus. rsc.org

Integration of Advanced Computational Approaches for Drug Discovery

Computational methods are increasingly integral to modern drug discovery, enabling the prediction of biological activity and the rational design of new therapeutic agents. For a compound like this compound, these approaches can accelerate its development by identifying potential biological targets and optimizing its structure for improved efficacy.

Molecular docking is a powerful tool for predicting the binding affinity and interaction of a ligand with a biological target. Studies on other quinoline derivatives have successfully used molecular docking to identify potential inhibitors of targets like HIV reverse transcriptase and cyclooxygenase (COX). nih.govproquest.com This technique could be employed to screen this compound against a panel of known drug targets.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can guide the synthesis of more potent analogs. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) analysis can be performed in silico to predict the pharmacokinetic properties of a compound, which is a critical step in drug development.

| Computational Method | Application in Drug Discovery | Relevance to Target Compound |

| Molecular Docking | Predicts binding mode and affinity to biological targets. | Identification of potential protein targets. |

| 3D-QSAR | Correlates 3D structure with biological activity. | Guiding the design of more potent analogs. |

| ADME Analysis | Predicts pharmacokinetic properties. | Assessing drug-likeness and potential for development. |

Exploration of Multi-Targeting and Hybrid Molecule Strategies

The concept of "one molecule, multiple targets" is a growing trend in drug discovery, aiming to address complex diseases with a single chemical entity. The quinoline scaffold is a privileged structure for the design of such multi-target agents and hybrid molecules. mdpi.comnih.gov

Hybrid molecules that covalently link a quinoline moiety to another pharmacophore have shown promise in various therapeutic areas. For instance, quinoline-steroid hybrids have been developed to combat protein aggregation in neurodegenerative diseases like Alzheimer's. acs.org Similarly, quinoline-sulfonamide hybrids have been investigated for their anticancer and antimicrobial properties. mdpi.com The ester functionality in this compound provides a convenient handle for creating such hybrid molecules.

The development of multi-target kinase inhibitors based on the quinoline scaffold is another active area of research. By designing molecules that can simultaneously inhibit multiple kinases involved in cancer progression, it may be possible to achieve a more potent therapeutic effect and overcome drug resistance. nih.gov The 2-methylquinoline core of the target compound could serve as a foundational element for the design of such multi-faceted drugs. The exploration of hybrid molecules combining the 2-methylquinoline scaffold with other bioactive moieties, such as pyrazinamide (B1679903) or thiazoles, has also shown potential in developing new antimycobacterial agents. nih.gov

Q & A

Q. What synthetic methodologies are reported for Methyl 2-(2-methylquinolin-6-yl)acetate?

The compound can be synthesized via ruthenium-catalyzed C−H functionalization. A representative procedure involves reacting 2-methylquinolin-6-amine (121h, 0.5 mmol) with methyl vinyl ketone (1.0 mmol) in the presence of [RuCl₂(p-cymene)]₂ (5 mol%) for 20 hours. Purification via column chromatography (n-hexane/EtOAc, 3:1) yields the product as a yellow oil with a 51% yield . This method emphasizes regioselectivity and catalyst efficiency, though optimization of reaction time and catalyst loading may improve yields.

Q. What spectroscopic techniques are recommended for characterizing this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. HR-MS (ESI) provides precise molecular weight validation (e.g., calculated [M+H⁺] for related quinoline derivatives: 212.0687), while ¹H and ¹³C NMR elucidate substituent positions and ester functionality . For anisotropic displacement analysis in crystallographic studies, software suites like SHELXL (for refinement) and ORTEP (for visualization) are widely used .

Q. What safety protocols should be followed when handling this compound?

The compound is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4) per EU-GHS/CLP regulations. Key precautions include:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .

- Immediate medical consultation if exposure occurs, with emphasis on rinsing affected areas with water .

- Storage at -20°C in airtight containers to maintain stability .

Advanced Research Questions

Q. How can low yields in the ruthenium-catalyzed synthesis be addressed?

The reported 51% yield suggests potential inefficiencies in catalyst turnover or side reactions. Methodological improvements include:

- Catalyst screening : Testing alternative ruthenium complexes or additives (e.g., ligands) to enhance reactivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Reaction monitoring : Using TLC or HPLC to track reaction progress and identify by-products early .

Q. How can discrepancies in NMR data due to rotational isomerism be resolved?

Unexpected splitting or peak broadening in NMR spectra may arise from restricted rotation around the ester group. Strategies include:

- Variable-temperature NMR : Conducting experiments at elevated temperatures to coalesce split peaks.

- 2D NMR techniques : HSQC and NOESY can differentiate between conformational isomers .

- X-ray crystallography : Resolving crystal structures using SHELX or WinGX suites to confirm spatial arrangements .

Q. What advanced analytical methods ensure purity and structural integrity?

- High-performance liquid chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Gradient elution (e.g., water/acetonitrile) improves separation efficiency .

- Mass spectrometry imaging (MSI) : Maps spatial distribution in solid-phase samples, useful for detecting degradation products .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles under nitrogen atmospheres .

Data Contradiction and Troubleshooting

Q. How to address conflicting spectroscopic data during structure elucidation?

- Cross-validate techniques : Compare HR-MS, NMR, and IR data to identify inconsistencies (e.g., unexpected carbonyl stretches in IR suggesting oxidation).

- Reproducibility checks : Replicate syntheses under inert conditions (argon/glovebox) to rule out air/moisture interference .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.